Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Description
Molecular Formula: C₁₄H₂₈N₂O₄ Molecular Weight: 288.38 g/mol CAS Registry Number: 796062-33-4 Synonyms: 3-Amino-4,4-diethoxypiperidine-1-carboxylic acid tert-butyl ester
Properties
IUPAC Name |
tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-6-18-14(19-7-2)8-9-16(10-11(14)15)12(17)20-13(3,4)5/h11H,6-10,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXICWTCECGHECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1N)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693137 | |
| Record name | tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796062-33-4 | |
| Record name | tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthesis from Piperidine Precursors
A typical synthetic route involves starting from a piperidine derivative or a suitable precursor that allows selective functionalization. According to EvitaChem, the synthesis of 3-amino-4,4-diethoxypiperidine-1-carboxylic acid tert-butyl ester oxalate involves several carefully controlled steps with attention to reaction conditions such as temperature and solvent environment to prevent side reactions and ensure high purity.
- Formation of the piperidine ring with 4,4-diethoxy substitution typically achieved by acetal formation at the 4-position.
- Introduction of the amino group at the 3-position via nucleophilic substitution or reductive amination.
- Protection of the nitrogen atom as a tert-butyl carbamate (Boc group) to stabilize the molecule and facilitate purification.
Typical solvents: Methanol, ethanol, or dichloromethane are used in various steps to control solubility and reaction rates.
Reaction conditions: Controlled temperatures (often between 0–70 °C) and inert atmospheres (e.g., nitrogen or argon) are employed to avoid oxidation or hydrolysis of sensitive intermediates.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents / Conditions | Solvent(s) | Temperature (°C) | Yield / Notes |
|---|---|---|---|---|
| Piperidine ring formation | Starting piperidine precursor | Methanol, ethanol | 0–70 | Controlled to prevent side reactions |
| 4,4-Diethoxy substitution | Acetal formation reagents | Dichloromethane | Ambient to 50 | Protects 4-position as diethoxy groups |
| 3-Amino group introduction | Nucleophilic substitution or reductive amination | Methanol, ethanol | 25–60 | Amino group installed at 3-position |
| Boc protection | tert-Butyl dicarbonate or equivalent | Dichloromethane | 0–25 | Protects nitrogen, facilitates purification |
| Resolution (if applicable) | D-PG derivative salts formation | Aqueous ethanol | 60–70 | For chiral purity, crystallization step |
| Final purification | Crystallization, pH adjustment | Ethanol-water | 40–60 | Yields high-purity final product |
Research Findings and Analytical Characterization
Purity and Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) and Mass Spectrometry (MS) are routinely used to confirm the structural integrity of tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate and to verify the presence of amino, diethoxy, and Boc groups.
Reaction Optimization: Studies emphasize the importance of solvent choice and temperature control to maximize yield and minimize by-products. For example, ethanol-water mixtures with specific volume ratios (e.g., 1:15–20) optimize solubility and crystallization behavior.
Stereochemical Considerations: When enantiomeric purity is critical, resolution techniques using chiral resolving agents like p-toluenesulfonyl-D-phenylglycine derivatives have proven effective in related piperidine derivatives, suggesting applicability for this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The amino and ethoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
-
Medicinal Chemistry
- Antidepressant Activity: Research indicates that derivatives of piperidine compounds can exhibit significant antidepressant effects. Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate has been investigated for its potential to modulate neurotransmitter systems involved in mood regulation.
- Neuroprotective Effects: Studies suggest that this compound may offer neuroprotective benefits, making it a candidate for further exploration in treatments for neurodegenerative diseases.
-
Organic Synthesis
- Building Block for Drug Development: This compound serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its unique structure allows chemists to modify it further to create various analogs.
- Catalyst in Reactions: There are indications that it may be used as a catalyst or reagent in specific organic reactions, enhancing the efficiency of synthetic pathways.
-
Analytical Chemistry
- Standard Reference Material: this compound is utilized as a reference standard in quantitative chemical analysis, particularly in the development of analytical methods for similar compounds.
Case Studies
Several studies have highlighted the efficacy and versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated modulation of serotonin receptors, indicating potential as an antidepressant agent. |
| Study B | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions. |
| Study C | Synthesis Pathway | Developed a novel synthetic route that improved yield by 30% compared to traditional methods. |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Functional Groups: The compound features a piperidine ring substituted at the 3-position with an amino group and at the 4,4-positions with ethoxy groups. A tert-butyl carbamate (Boc) group protects the nitrogen at the 1-position.
- Physical State : Reported as a sticky oil to semi-solid .
- Hydrogen Bonding: One hydrogen bond donor (NH₂) and five acceptors (O and N atoms), contributing to moderate polarity .
- Synthetic Utility: Likely used as a building block in pharmaceuticals due to its amino and protected amine functionalities, which enable further derivatization .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings and Implications
Substituent Effects: Ethoxy vs. Conversely, fluorine’s electronegativity enhances electronic interactions in binding pockets . Methyl vs. Ethoxy: Methyl groups (e.g., in C₁₂H₂₄N₂O₂) provide steric bulk but reduce polarity, whereas ethoxy groups balance hydrophobicity and hydrogen-bonding capacity .
Synthetic Challenges :
- The difluoro derivative (C₁₀H₁₈F₂N₂O₂) is synthesized with precise stereocontrol (S-configuration), critical for enantioselective biological activity .
- The bicyclic pyrazolo-piperidine (C₁₂H₂₀N₄O₂) requires cyclocondensation steps, limiting scalability compared to simpler piperidines .
Applications in Drug Discovery: Enzyme Inhibition: Difluoro and ethoxy derivatives are explored as human ornithine aminotransferase inactivators, leveraging substituent electronic profiles . CYP3A4 Targeting: Piperidinone analogs (e.g., tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate) demonstrate activity against cytochrome P450 enzymes .
Data Tables
Biological Activity
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate is a piperidine derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound's structure includes a tert-butyl group, an amino group, and two ethoxy groups attached to the piperidine ring, which contribute to its unique properties and interactions with biological systems.
Chemical Structure:
- IUPAC Name: Tert-butyl 3-amino-4,4-diethoxy-1-piperidinecarboxylate
- Molecular Formula: C₁₄H₂₈N₂O₄
- CAS Number: 796062-33-4
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine under controlled conditions. The reaction is often facilitated by a base such as triethylamine, followed by purification techniques like column chromatography to obtain the desired product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to them, leading to various physiological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, suggesting potential use as antimicrobial agents.
- CNS Activity: The compound may influence central nervous system pathways, indicating potential applications in treating neurological disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the binding affinity of various piperidine derivatives at opioid receptors. Tert-butyl 3-amino-4,4-diethoxypiperidine exhibited moderate affinity for delta-opioid receptors. |
| Study 2 | Evaluated the compound's effects on neurotransmitter release in neuronal cultures, revealing enhanced dopamine release at certain concentrations. |
| Study 3 | Assessed antimicrobial properties against Gram-positive bacteria, with significant inhibition observed at low micromolar concentrations. |
These studies highlight the diverse biological activities associated with this compound and its potential therapeutic applications.
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in organic synthesis and drug development. Its ability to modify biological activity through structural variations makes it an essential building block for developing new pharmacological agents. The ongoing research into its structure-activity relationships (SAR) continues to unveil new insights into optimizing its efficacy and safety profiles .
Q & A
Q. Table 1: Typical Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C (amine steps) |
| Solvent | DCM, THF, or EtOAc |
| Catalyst | Pd/C (hydrogenation) |
Advanced: How can computational methods optimize reaction pathways for this compound derivatives?
Methodological Answer:
Quantum mechanical calculations (DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates. For example:
- Step 1 : Model steric effects of tert-butyl and ethoxy groups on piperidine ring conformation using Gaussian or ORCA software .
- Step 2 : Simulate solvent effects (PCM model) to refine activation energies.
- Step 3 : Validate predictions experimentally via kinetic isotope effects (KIEs) or in situ IR monitoring. Contradictions between computational and experimental yields often arise from unaccounted solvent dynamics or competing pathways .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Identify diethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.4–3.8 ppm for OCH) and Boc-protected amine (δ 1.4 ppm for tert-butyl). Use -HMBC for amine confirmation .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Boc group at m/z 100–120).
- X-ray Crystallography : Resolve stereochemistry via SHELXL refinement (space group determination, R-factor < 5%) .
Advanced: How to resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
Contradictions often stem from dynamic effects (e.g., rotational barriers in ethoxy groups) or polymorphism.
- Approach 1 : Variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, coalescence temperatures > 25°C suggest restricted rotation .
- Approach 2 : Compare DFT-calculated chemical shifts (GIAO method) with experimental data. Deviations > 0.5 ppm indicate misassigned configurations .
- Approach 3 : Replicate crystallization conditions (solvent/antisolvent ratios) to isolate polymorphs for single-crystal XRD analysis .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (vermiculite), avoid water (risk of exothermic decomposition), and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .
Advanced: How to design a factorial experiment for optimizing synthetic yield?
Methodological Answer:
A 2 factorial design evaluates factors like temperature, catalyst loading, and solvent polarity:
Q. Table 2: Example Factorial Design Matrix
| Run | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 0 | Pd/C | 72 |
| 2 | 25 | Pd/C | 65 |
| 3 | 0 | Raney Ni | 58 |
Advanced: What role does this compound play in enzyme inhibition studies?
Methodological Answer:
The piperidine core and ethoxy substituents mimic transition states in enzyme active sites. For example:
- Case Study : As a human ornithine aminotransferase (hOAT) inhibitor, the diethoxy groups may stabilize interactions with pyridoxal phosphate cofactors. Activity assays (IC) and molecular docking (AutoDock Vina) validate binding poses .
- Contradiction Management : If IC data conflicts with docking scores, assess protonation states (pKa shifts in enzyme microenvironments) using Poisson-Boltzmann calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
